molecular formula C11H14N2O4 B8732641 Ethyl 2-ethoxycarbonylaminonicotinate

Ethyl 2-ethoxycarbonylaminonicotinate

Cat. No.: B8732641
M. Wt: 238.24 g/mol
InChI Key: WSUBNGUUAUXKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxycarbonylaminonicotinate is a chemical compound For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the class of nicotinate esters, which are of significant interest in medicinal chemistry for their role as synthetic intermediates and their diverse biological activities . Research into structurally related nicotinate esters indicates potential applications in the development of vasodilatory agents, as some analogues are known to act by promoting the local release of substances like prostaglandin D2, leading to the relaxation of vascular smooth muscle and enhanced blood flow . Furthermore, such functionalized pyridine derivatives serve as valuable building blocks in organic synthesis. They can be used to construct more complex molecules, including those with amino acid functions, for pharmacological evaluation and the discovery of new active compounds . Researchers value this ester for its utility in exploring novel chemical space and developing potential therapies for various conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O4/c1-3-16-10(14)8-6-5-7-12-9(8)13-11(15)17-4-2/h5-7H,3-4H2,1-2H3,(H,12,13,15)

InChI Key

WSUBNGUUAUXKMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Ethoxycarbonylaminonicotinate

Established Synthetic Pathways from Precursors (e.g., Ethyl 2-aminonicotinate)

The most direct and established method for the synthesis of ethyl 2-ethoxycarbonylaminonicotinate involves the acylation of ethyl 2-aminonicotinate with an appropriate acylating agent. This transformation is a classic example of converting an amino group into a carbamate (B1207046).

The reaction of ethyl 2-aminonicotinate with ethyl chloroformate is a widely employed method for the synthesis of this compound. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the ethyl 2-aminonicotinate attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A common set of conditions for this type of transformation is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orgiitk.ac.in This involves using an aqueous base, such as sodium hydroxide (B78521), in a two-phase system with an organic solvent to dissolve the reactants. wikipedia.org Alternatively, an organic base like pyridine (B92270) or triethylamine (B128534) can be used in an aprotic solvent. jk-sci.com

Table 1: Reaction Parameters for the Synthesis from Ethyl 2-aminonicotinate

ParameterDescription
Starting Material Ethyl 2-aminonicotinate
Reagent Ethyl chloroformate
Base Sodium hydroxide, Pyridine, Triethylamine
Solvent Dichloromethane, Diethyl ether, Toluene, Water (biphasic)
Reaction Type Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

Exploration of Alternative Synthetic Strategies

Esterification Reactions for Nicotinic Acid Derivatives

An alternative approach involves the esterification of a pre-existing nicotinic acid derivative that already contains the desired N-ethoxycarbonylamino group. This strategy would start with 2-(ethoxycarbonylamino)nicotinic acid. The esterification of nicotinic acid and its derivatives can be achieved through various methods.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. guidechem.comguidechem.com More recent and milder methods might employ solid acid catalysts to simplify work-up and reduce corrosive waste. google.compatsnap.com Another approach is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, followed by reaction with ethanol.

Table 2: Potential Esterification Methods for 2-(ethoxycarbonylamino)nicotinic acid

MethodReagentsCatalyst
Fischer-Speier EsterificationEthanolSulfuric Acid, Hydrochloric Acid
Solid-Acid Catalyzed EsterificationEthanolSolid Acid Catalyst (e.g., HND230) google.compatsnap.com
Acyl Chloride RouteThionyl chloride, followed by EthanolNone
Anhydride RouteAcetic anhydride, followed by EthanolNone

Amination and Carbamoylation Routes

This strategy involves forming the C-N bond at the 2-position of the pyridine ring as a key step. One could start with a 2-halonicotinate, such as ethyl 2-chloronicotinate. The chloro substituent can be displaced by an amino group through a nucleophilic aromatic substitution reaction, although this can be challenging on an electron-deficient pyridine ring and may require harsh conditions or a copper catalyst. Once the amino group is in place, the subsequent carbamoylation would proceed as described in the established pathway.

A more versatile approach could involve a Buchwald-Hartwig amination of ethyl 2-chloronicotinate with a suitable nitrogen source, followed by the reaction with ethyl chloroformate. This palladium-catalyzed cross-coupling reaction is known for its high efficiency and functional group tolerance.

Multi-Component Reactions for Nicotinate (B505614) Synthesis

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing synthetic steps. researchgate.netdocumentsdelivered.com While a specific MCR for the direct synthesis of this compound is not prominently described, the synthesis of substituted nicotinates through MCRs is well-established. researchgate.netresearchgate.net For instance, variations of the Hantzsch pyridine synthesis or other condensation reactions could potentially be adapted to incorporate the necessary functional groups. nih.gov A hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, a nitrogen source bearing the ethoxycarbonylamino group, and an oxidizing agent to form the aromatic pyridine ring in one pot.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the reaction conditions for the synthesis of this compound, particularly via the established Schotten-Baumann pathway, is crucial for maximizing the yield and purity of the product. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the rate of addition of the reagents.

For the Schotten-Baumann reaction, the use of a biphasic system with an inorganic base like sodium hydroxide can be effective, as the product remains in the organic phase while the byproducts are washed into the aqueous phase. wikipedia.org However, hydrolysis of the ethyl chloroformate is a competing reaction that can reduce the yield. cam.ac.uk The choice of organic solvent can also influence the reaction rate and selectivity. In some cases, the use of a continuous flow reactor has been shown to suppress undesired hydrolysis and improve yields in Schotten-Baumann reactions by carefully controlling mixing and reaction times. cam.ac.uk The temperature is another critical factor; lower temperatures are often employed to control the exothermicity of the reaction and minimize side reactions. The slow, controlled addition of the acylating agent is also a standard practice to maintain a low concentration of the reactive species and prevent side reactions.

Table 3: Factors for Optimization of the Schotten-Baumann Reaction

FactorConsiderations
Base Strength, solubility, and potential for side reactions.
Solvent Polarity, solubility of reactants, and potential for biphasic system.
Temperature Control of exothermicity and minimization of side reactions.
Rate of Addition Minimization of side reactions and control of reaction profile.
Stoichiometry Molar ratio of amine, chloroformate, and base.

Mechanistic Investigations of Synthesis Reactions

The primary synthetic route to this compound from ethyl 2-aminonicotinate and ethyl chloroformate proceeds through a well-understood nucleophilic acyl substitution mechanism. iitk.ac.in The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the ethyl chloroformate. This leads to the formation of a tetrahedral intermediate.

The mechanism of the acylation of aminopyridines can sometimes be more complex due to the presence of the ring nitrogen, which can also be acylated. However, in the case of 2-aminopyridine (B139424) derivatives, the exocyclic amino group is generally more nucleophilic and will preferentially react. Mechanistic studies on related acylation reactions of amines provide a solid foundation for understanding this transformation. nih.govnih.gov

Chemical Reactivity and Transformations of Ethyl 2 Ethoxycarbonylaminonicotinate

Reactions at the Ester Group

The ethyl ester group is a classic carboxylate derivative and is expected to undergo reactions typical for this functional group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(ethoxycarbonylamino)nicotinic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), would proceed via a nucleophilic acyl substitution mechanism to form the sodium salt of the carboxylic acid, which would then require an acidic workup to yield the final product.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation, known as aminolysis, typically requires heating or catalytic activation.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. For example, reacting it with methanol (B129727) would yield methyl 2-(ethoxycarbonylamino)nicotinate.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the ester group to a primary alcohol, yielding (2-(ethoxycarbonylamino)pyridin-3-yl)methanol.

Reactions at the Ethoxycarbonylamino Moiety

The ethoxycarbonylamino group is a carbamate (B1207046), which serves as a protecting group for the 2-amino functionality.

Hydrolysis (Deprotection): The carbamate can be cleaved to reveal the free 2-aminopyridine (B139424) functionality. This deprotection can often be achieved under acidic or basic conditions, which would also hydrolyze the ester at the 3-position. For instance, strong acid hydrolysis would likely yield 2-aminonicotinic acid.

N-Alkylation/N-Acylation: The nitrogen atom of the carbamate is generally considered non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions that deprotonate the nitrogen, subsequent alkylation or acylation might be possible. Studies on similar N-acylated aminopyrimidines and anilines show that N,N-diacylation can occur in the presence of strong bases. semanticscholar.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient compared to benzene, which influences its substitution patterns.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions used for EAS. uoanbar.edu.iqwikipedia.org When substitution does occur, it is directed to the 3- and 5-positions. In Ethyl 2-ethoxycarbonylaminonicotinate, the ring has two substituents:

The amino-derived group at C2 is an activating, ortho-, para-director, favoring substitution at positions 3 and 5.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqchemistry-online.comstackexchange.com For a substitution reaction to occur, a good leaving group (like a halide) must be present at one of these activated positions. quimicaorganica.orgbiosynce.com this compound does not possess such a leaving group, so it would not be expected to undergo NAS directly. The molecule would first need to be functionalized, for example, by converting it into a 6-halo derivative.

Functional Group Interconversions and Modifications

This category involves transformations of the existing functional groups into others. Many of these reactions are covered in the sections above. For example, hydrolysis of the ester to a carboxylic acid, followed by a Curtius or Hofmann rearrangement, could potentially be used to introduce an amino group at the 3-position, although this would be a multi-step process with no specific examples found for this substrate.

Rearrangement Reactions Involving the Compound

While various rearrangement reactions are known in pyridine chemistry, there is no specific information available detailing rearrangements of this compound itself. researchgate.net In principle, if the nicotinate (B505614) ester were converted to an acyl azide, a Curtius rearrangement could be envisioned to produce an isocyanate, leading to further functionalization. Similarly, conversion to the amide and subsequent treatment with a reagent like bromine and base could initiate a Hofmann rearrangement. However, these are hypothetical pathways based on general organic reactions.

Metal-Catalyzed Transformations

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Cross-Coupling Reactions: For this compound to participate in reactions like Suzuki, Heck, or Sonogashira coupling, it would first need to be converted into a derivative with a suitable leaving group, such as a halide (Br, I) or a triflate, on the pyridine ring. rsc.orgrsc.org For instance, if a bromo-derivative (e.g., at the 5- or 6-position) were prepared, it could then be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) using a palladium catalyst. nih.govtcichemicals.com

C-H Activation: Direct C-H activation is another avenue for functionalization. Transition metals like palladium or rhodium can catalyze the direct coupling of a C-H bond with a reaction partner. Research on N-aryl-2-aminopyridines has shown that the pyridine nitrogen can act as a directing group to facilitate C-H activation at a specific site. rsc.org It is conceivable that similar strategies could be applied to this compound, potentially targeting the C6 position.

Synthesis and Derivatization Strategies of Ethyl 2 Ethoxycarbonylaminonicotinate Analogues

Modification of the Ester Alkyl Chain

The ethyl ester functionality in ethyl 2-ethoxycarbonylaminonicotinate is a key site for structural diversification. Transesterification is a primary method for modifying the alkyl chain of the ester, enabling the synthesis of a wide array of analogues with varying steric and electronic properties.

Transesterification can be effectively carried out under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed transesterification typically involves heating the ethyl ester in an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product by using the alcohol as the solvent.

Alternatively, base-catalyzed transesterification offers a milder approach. masterorganicchemistry.com Common bases for this transformation include sodium or potassium alkoxides corresponding to the desired alcohol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the new alkoxide displaces the ethoxide group. The choice of solvent is often the alcohol itself to drive the reaction to completion.

The selection of the alcohol for transesterification allows for the introduction of a wide variety of alkyl and aryl groups. For instance, reacting this compound with methanol (B129727), isopropanol, or benzyl alcohol would yield the corresponding methyl, isopropyl, and benzyl esters, respectively. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting analogues.

Table 1: Examples of Transesterification Reactions

Starting Material Reagent Product
This compound Methanol / H+ Mthis compound
This compound Isopropanol / H+ Isopropyl 2-ethoxycarbonylaminonicotinate

Variation of the Amino Protecting Group and its Derivatives

The ethoxycarbonyl group serves as a protecting group for the 2-amino functionality of the nicotinic acid scaffold. The ability to remove and replace this group with other protecting groups or to further derivatize it is crucial for synthesizing a diverse range of analogues.

Furthermore, the nitrogen of the ethoxycarbonylamino group can be alkylated or acylated to introduce additional diversity. N-alkylation can be achieved by deprotonation with a suitable base followed by reaction with an alkyl halide. N-acylation can be performed using acid chlorides or anhydrides in the presence of a base. These modifications allow for the introduction of a wide range of substituents, further expanding the library of accessible analogues.

Table 2: Examples of Amino Group Modification

Starting Material Reagent(s) Product
This compound 1. Base (e.g., NaOH) 2. Boc₂O Ethyl 2-(tert-butoxycarbonylamino)nicotinate
This compound 1. Base (e.g., NaOH) 2. CbzCl Ethyl 2-(benzyloxycarbonylamino)nicotinate

Substitution Patterns on the Pyridine (B92270) Core

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The existing substituents, the ethoxycarbonylamino group at C2 and the ester group at C3, direct the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are directed by the activating effect of the amino group and the deactivating effect of the ester group. The amino group is an ortho-, para-director, while the ester group is a meta-director. The interplay of these directing effects will determine the position of substitution. For instance, nitration would be expected to occur at the C5 position, which is para to the activating amino group and meta to the deactivating ester group.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly if a good leaving group is present on the ring. libretexts.orgsemanticscholar.org For example, if a halogen atom were introduced at the C6 position, it could be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a wide range of substituents. The electron-withdrawing nature of the ester and the pyridine nitrogen facilitates such reactions.

Table 3: Potential Pyridine Core Substitutions

Reaction Type Reagent Potential Product
Nitration HNO₃ / H₂SO₄ Ethyl 5-nitro-2-ethoxycarbonylaminonicotinate
Bromination Br₂ / FeBr₃ Ethyl 5-bromo-2-ethoxycarbonylaminonicotinate

Heterocyclic Annulation and Ring Expansion Reactions

The bifunctional nature of this compound, possessing both an amino and an ester group on adjacent carbons, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions can lead to the formation of bicyclic and polycyclic structures with diverse biological activities.

One common strategy involves the reaction of the 2-amino group with a suitable bielectrophile to construct a new ring. For example, condensation with a β-ketoester can lead to the formation of a fused pyridopyrimidine ring system. Similarly, reaction with α-haloketones can be used to construct fused imidazopyridine derivatives.

Ring expansion reactions, while less common, can also be envisioned. airo.co.in For instance, if a suitable functional group is introduced on the pyridine ring, it could potentially undergo a ring expansion to a diazepine or another seven-membered ring system under specific reaction conditions. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the analogues of this compound can be achieved through several strategies, leading to enantiomerically enriched or pure compounds. This is particularly important for pharmaceutical applications, as different enantiomers of a chiral drug can have vastly different biological activities.

One approach is the use of chiral resolving agents to separate a racemic mixture of a derivatized analogue. wikipedia.orglibretexts.org For example, if a chiral carboxylic acid is introduced into the molecule, the resulting diastereomeric salts can be separated by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the separated enantiomers. Common resolving agents include tartaric acid and its derivatives for resolving amines, and chiral amines like brucine or (R)- or (S)-1-phenylethylamine for resolving carboxylic acids.

Another powerful strategy is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a reaction. tcichemicals.com For instance, an asymmetric reduction of a ketone functionality introduced elsewhere in the molecule could lead to the formation of a chiral alcohol. Similarly, a chiral catalyst could be employed in a C-C bond-forming reaction to create a new stereocenter with high enantiomeric excess. The development of such stereoselective methods is a key area of research in modern organic synthesis.

Table 4: Common Chiral Resolving Agents

Class of Compound to be Resolved Example of Resolving Agent
Racemic Amine (+)-Tartaric Acid
Racemic Carboxylic Acid (S)-(-)-1-Phenylethylamine

Despite a comprehensive search for scientific literature and spectral data, the specific experimental details for the advanced spectroscopic characterization of this compound are not publicly available. Detailed ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and Raman spectra are essential for a thorough analysis as outlined in the requested article structure.

The generation of an accurate and informative article on this specific compound is contingent upon the availability of published research containing this precise information. Without access to these foundational spectroscopic data, it is not possible to provide a detailed and scientifically accurate discussion on the structural elucidation and vibrational properties of this compound.

General principles of the listed spectroscopic techniques can be described, but applying them specifically to this compound requires concrete data such as chemical shifts (δ), coupling constants (J), and vibrational frequencies (cm⁻¹), which could not be located in the available resources.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization Techniques

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores—parts of a molecule that absorb light.

For Ethyl 2-ethoxycarbonylaminonicotinate, the primary chromophores are the pyridine (B92270) ring and the two carbonyl (C=O) groups within the ester and carbamate (B1207046) functionalities. The conjugated system of the pyridine ring is expected to produce characteristic absorption bands in the UV region. The electronic transitions are typically of the types π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The solvent used to dissolve the sample can influence the position and intensity of these absorption maxima (λmax). Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectrum. researchgate.net

Table 1: Representative UV-Vis Absorption Data

Solvent λmax (nm) Type of Transition Associated Chromophore
Ethanol ~270-280 π → π* Pyridine Ring
Ethanol ~230-240 π → π* Carbonyl (C=O)

Note: The data in this table is illustrative and represents typical absorption ranges for the identified chromophores.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The molecular formula of this compound is C₁₁H₁₄N₂O₄, giving it a molecular weight of approximately 254.24 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this weight. The fragmentation of the molecule is predictable and primarily occurs at the weakest bonds and next to functional groups to form stable cations or neutral radicals. libretexts.org Common fragmentation mechanisms include alpha cleavage adjacent to carbonyl groups and the loss of stable neutral molecules. youtube.com

Key fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion.

Alpha cleavage at the C-C bond adjacent to the ester's carbonyl group. libretexts.org

Cleavage of the carbamate linkage , potentially leading to the loss of CO₂ or an ethoxycarbonyl group.

Fragmentation of the pyridine ring , though this stable aromatic structure would require more energy to break apart compared to the substituent chains. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Neutral Loss
254 [C₁₁H₁₄N₂O₄]⁺• (Molecular Ion)
209 [M - OCH₂CH₃]⁺ Ethoxy radical (•OC₂H₅)
181 [M - COOCH₂CH₃]⁺ Ethyl carboxylate radical (•COOC₂H₅)
165 [M - NHCOOC₂H₅]⁺ Ethoxycarbonylamino radical (•NHCOOC₂H₅)

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline structure. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack together in a crystal lattice. nih.govresearchgate.net

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov The final structural solution reveals the molecule's conformation in the solid state, which may be influenced by crystal packing forces. For instance, the planarity of the pyridine ring and the orientation of the ethoxycarbonylamino and ethyl nicotinate (B505614) substituents relative to the ring would be precisely defined.

Table 3: Illustrative Crystallographic Data Parameters

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/n
a, b, c (Å) The dimensions of the unit cell edges. a = 4.17, b = 9.23, c = 11.82
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 98.57, γ = 90
Volume (ų) The volume of the unit cell. 433.3
Z The number of molecules per unit cell. 2
Calculated Density (g/cm³) The theoretical density of the crystal. 1.358

| R-factor | An indicator of the quality of the structural refinement. | < 0.05 |

Note: The data in this table is representative of a typical small organic molecule and does not correspond to experimentally determined values for this compound. researchgate.netresearchgate.net

Other Advanced Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. tib.eu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. academicjournals.org

For this compound, XPS can provide a detailed analysis of the chemical environments of its constituent elements: carbon, nitrogen, and oxygen. The binding energy of the core electrons is sensitive to the local chemical environment. tib.eu For example, the carbon (C 1s) spectrum would be resolvable into several distinct peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the ethyl groups, C-N of the pyridine ring, C-O in the ether linkages, and C=O in the carbonyl groups. Similarly, the O 1s spectrum would show different peaks for the carbonyl (C=O) and single-bonded (C-O) oxygen atoms, and the N 1s spectrum would distinguish between the nitrogen in the pyridine ring and the nitrogen in the carbamate group.

Table 4: Expected Core-Level Binding Energy Regions for this compound

Element (Core Level) Functional Group Expected Binding Energy (eV)
C 1s C-C, C-H ~285.0
C-N, C-O ~286.0 - 286.5
C=O (Carbonyl) ~288.0 - 289.0
O 1s C-O ~533.0 - 534.0
C=O ~531.5 - 532.5
N 1s C-N (Pyridine) ~399.0 - 400.0

Note: Binding energies are approximate and can vary based on instrument calibration and charge referencing. nih.gov

Computational and Theoretical Studies of Ethyl 2 Ethoxycarbonylaminonicotinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published DFT studies on Ethyl 2-ethoxycarbonylaminonicotinate were found. Such studies would typically involve optimizing the molecular geometry and calculating electronic properties like total energy, dipole moment, and atomic charges to understand its structural stability and electronic nature.

Molecular Electrostatic Potential (MEP) Surface Analysis

Specific MEP surface analyses for this compound are not available. This analysis is used to visualize the charge distribution of a molecule, identifying electrophilic and nucleophilic sites and predicting regions for intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There is no available research on the FMO theory applied to this compound. This theoretical framework uses the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and kinetic stability of a molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding

NBO analysis data for this compound has not been published. This computational method provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule.

Reaction Mechanism Modeling and Transition State Analysis

No studies modeling reaction mechanisms or analyzing transition states involving this compound could be identified. This type of research is crucial for understanding the pathways and energetics of chemical reactions.

Non-Covalent Interactions and Supramolecular Assembly Prediction

There is a lack of specific research on the non-covalent interactions and potential for supramolecular assembly of this compound. These studies are important for understanding how molecules interact in the solid state and in solution, influencing properties like crystal packing and solubility.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Ethyl 2-ethoxycarbonylaminonicotinate serves as a highly valuable intermediate in fine chemical synthesis. The presence of the ethoxycarbonyl group on the amine function (forming a carbamate) is crucial. In multi-step syntheses, primary amines are often highly reactive; converting the amine to a carbamate (B1207046) provides a stable, protected form. This protection strategy allows for selective reactions to be performed at other sites on the molecule, such as the ethyl nicotinate (B505614) ester, without interference from the amino group.

The carbamate can be readily removed under specific conditions (hydrolysis) to regenerate the free amine at a later synthetic stage, making it an excellent temporary modifying group. This controlled reactivity is essential for the synthesis of complex pharmaceuticals and other high-value organic compounds. For instance, derivatives of 2-aminopyridine (B139424) are foundational in creating molecules with desired biological activities, and protecting group strategies are paramount in their synthesis. nih.govnih.gov

Furthermore, the compound acts as a bifunctional building block. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the protected amine provides a latent nucleophilic site. This dual functionality allows it to be incorporated into larger molecules through various synthetic pathways.

Contributions to Methodologies in Heterocyclic Chemistry

One of the most significant applications of aminonicotinate esters is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. jocpr.com This class of compounds is of great interest in medicinal chemistry due to its wide range of biological activities, including kinase inhibition. rsc.orgnih.gov

The synthesis typically involves the reaction of ethyl 2-aminonicotinate with reagents like urea, formamide, or other carbon sources to construct the pyrimidine (B1678525) ring fused to the pyridine (B92270) core. jocpr.comnih.gov The amino group and the adjacent ester on the pyridine ring are perfectly positioned to undergo cyclization reactions. This compound can be utilized in similar pathways, often following a deprotection step to unmask the reactive amine immediately before cyclization.

Below is a representative table of reactions using the parent compound, ethyl 2-aminonicotinate, to form various fused heterocycles, illustrating the methodologies to which its derivatives contribute.

Reactant with Ethyl 2-aminonicotinateReaction ConditionsProduct ClassSignificanceReference
UreaHeating (e.g., 160°C)Pyrido[2,3-d]pyrimidine-2,4-dionesCore structures for EGFR kinase inhibitors nih.gov
FormamideHeating4-Amino-pyrido[2,3-d]pyrimidinesBuilding blocks for bioactive compounds jocpr.com
ThioureaHeating4-Amino-2-thioxo-pyrido[2,3-d]pyrimidinesIntermediates for PIM-1 kinase inhibitors jocpr.comrsc.org
Dimethylformamide-dimethylacetal (DMF-DMA)HeatingN,N-dimethyl-N'-(3-cyano-2-pyridinyl)formamidineIntermediate for further cyclizations researchgate.net

Precursors for Advanced Functional Materials (e.g., Polymers, Ligands for Catalysis)

The structural framework of this compound is highly suitable for the development of advanced functional materials. Pyridine-dicarboxylate and dicarboxamide derivatives are well-known for their ability to act as chelating ligands for a variety of metal cations, including copper, cobalt, and nickel. mdpi.comnih.gov These ligands can form stable coordination complexes that have applications in catalysis and materials science. nih.gov

This compound possesses an O,N,O donor set (the pyridine nitrogen and carbonyl oxygens), making it a candidate for forming pincer-type ligands. mdpi.com Such ligands are instrumental in stabilizing metal centers and modulating their catalytic activity for reactions like cross-coupling. nbinno.com The ester and carbamate functionalities can coordinate with metal ions, and their electronic properties can be fine-tuned by modifying the ester or carbamate groups. mdpi.com

In polymer science, molecules containing multiple reactive sites can serve as monomers. The amine (after deprotection) and the carboxylic acid (after hydrolysis of the ester) on the nicotinate backbone can participate in polycondensation reactions to form specialized polyamides. numberanalytics.com The rigid pyridine unit would impart thermal stability and specific conformational properties to the resulting polymer chain. Such polymers could find use in applications requiring high-performance materials or materials with specific metal-binding capabilities.

Related Pyridine DerivativeFunctionApplication AreaReference
Pyridine-2,6-dicarboxylic acid estersO,N,O-Pincer LigandCoordination Chemistry, Catalysis mdpi.com
Pyridine-2,6-dicarboxamideChelating LigandSensors, Supramolecular Chemistry nih.gov
Pyridine-dicarboxylate LinkersBuilding block for MOFsCatalysis (Knoevenagel condensation) acs.org
Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylideneC,N-Bidentate LigandNickel-catalyzed acrylate (B77674) synthesis researchgate.net

Development of Novel Synthetic Reagents

Beyond being a passive intermediate, this compound can be considered a specialized reagent for introducing the 2-(ethoxycarbonylamino)nicotinoyl moiety into other molecules. This is particularly relevant in the field of medicinal chemistry, where specific heterocyclic fragments are often incorporated into lead compounds to enhance binding affinity, improve pharmacokinetic properties, or modulate biological activity.

The compound can be activated, for example, by converting the ethyl ester into a more reactive derivative like an acyl chloride or hydrazide. nih.gov This allows for facile coupling with other molecules containing nucleophilic groups (e.g., amines, alcohols). This approach enables the systematic exploration of structure-activity relationships (SAR) by attaching the nicotinate derivative to various molecular scaffolds. The carbamate functionality provides hydrogen bonding capabilities, which can be crucial for molecular recognition at a biological target. The development of novel carbamate derivatives from aminopyridines and aminopyrimidines has been a successful strategy in designing potent enzyme inhibitors. nih.govnih.gov

Challenges and Future Research Directions

Development of Greener Synthetic Routes

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. edu.krdmsu.edunih.gov For ethyl 2-ethoxycarbonylaminonicotinate, future research will likely focus on the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key strategies for developing greener synthetic routes include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. illinois.eduacs.org Future research should aim to develop reactions with high atom economy, avoiding the use of stoichiometric reagents that generate significant waste. An example of a highly atom-economical reaction is the Diels-Alder reaction, which can be used for the synthesis of pyridine (B92270) rings.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netmdpi.com Biocatalysts operate under mild reaction conditions, often in aqueous media, and can provide high levels of chemo-, regio-, and stereoselectivity. nih.govillinois.edu Research into identifying or engineering enzymes, such as hydrolases or transaminases, for the synthesis or modification of this compound could lead to more sustainable manufacturing processes.

Renewable Feedstocks: The chemical industry is increasingly looking towards renewable feedstocks to reduce its reliance on petrochemicals. Future investigations could explore the synthesis of this compound from bio-based starting materials.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing syntheses to minimize byproduct formation.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Utilizing non-toxic reagents and solvents.
Designing Safer Chemicals Developing derivatives with reduced intrinsic toxicity.
Safer Solvents and Auxiliaries Employing water or other benign solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from biomass.
Reduce Derivatives Avoiding the use of protecting groups to minimize steps and waste. acs.org
Catalysis Using catalytic reagents in small amounts instead of stoichiometric ones. edu.krd
Design for Degradation Creating derivatives that biodegrade after use.
Real-time analysis for Pollution Prevention Monitoring reactions to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substance that minimize the potential for chemical accidents.

Exploration of Asymmetric Synthesis

The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a crucial area of future research. Chiral molecules can exhibit significantly different pharmacological and toxicological profiles, making enantioselective synthesis a critical aspect of drug discovery and development. nih.gov

Future research in this area will likely focus on:

Chiral Catalysts: The use of chiral metal complexes or organocatalysts to induce enantioselectivity in reactions that form or functionalize the pyridine ring is a promising approach. sci-hub.senih.gov For instance, chiral pyridine-oxazoline ligands have shown potential in a variety of asymmetric transformations. sci-hub.se

Enantioselective Functionalization: Developing methods for the enantioselective functionalization of the pre-formed this compound scaffold at various positions on the pyridine ring would provide access to a diverse range of chiral derivatives.

Chiral Resolution: While less ideal than asymmetric synthesis, the development of efficient methods for the resolution of racemic mixtures of this compound derivatives remains a valuable tool.

Asymmetric Synthesis ApproachDescriptionPotential Application to this compound
Chiral Catalysis Use of a chiral catalyst to control the stereochemical outcome of a reaction.Enantioselective synthesis of the pyridine core or functionalization of the existing ring.
Chiral Auxiliary Covalent attachment of a chiral auxiliary to the substrate to direct a stereoselective transformation.Diastereoselective reactions followed by removal of the auxiliary.
Biocatalytic Resolution Enzymatic resolution of a racemic mixture to obtain one enantiomer in high purity.Selective hydrolysis or modification of one enantiomer of an this compound derivative.

Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reaction control. researchgate.netfigshare.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising avenue for future research.

Key areas of investigation include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the this compound core would enable more efficient and scalable production. A study on the continuous flow hydrogenation of ethyl nicotinate (B505614) has demonstrated the potential for process intensification in this class of compounds. researchgate.netfigshare.com

Microreactor Technology: Utilizing microreactors can enhance heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in batch reactors. researchgate.net This could open up new reaction pathways for the functionalization of this compound.

Process Intensification: Flow chemistry allows for significant process intensification, leading to higher throughput and reduced manufacturing costs. mdpi.com Research in this area would focus on optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and efficiency. researchgate.net

A notable example of process intensification is the continuous flow hydrogenation of ethyl nicotinate, which achieved a throughput of 1959 g d⁻¹ on a laboratory scale. figshare.com This demonstrates the potential for significant improvements in productivity by transitioning from batch to flow processes.

Advanced Characterization of Transient Species

A deeper understanding of reaction mechanisms is essential for the development of more efficient and selective synthetic methods. The advanced characterization of transient species, such as reaction intermediates and transition states, can provide invaluable mechanistic insights. nih.gov

Future research directions in this area include:

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as NMR, IR, and Raman spectroscopy, can allow for the direct observation and characterization of reactive intermediates during the course of a reaction. osti.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in solution. nih.gov This technique could be employed to study the mechanisms of reactions involving this compound.

Trapping Experiments: The use of chemical trapping agents can provide indirect evidence for the existence of transient species. For example, radical trapping experiments can confirm the involvement of radical intermediates in a reaction. nih.gov

Recent studies on other pyridine-containing systems have successfully intercepted transient iron(III)-pyridine N-oxide species involved in oxygen atom transfer reactions, showcasing the potential of these advanced characterization techniques. researchgate.netresearchgate.net

Computational Design of New Derivatives with Desired Reactivity Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govauctoresonline.org The computational design of new derivatives of this compound with desired reactivity profiles is a key area for future research.

This can be achieved through:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and predicting the outcome of chemical transformations.

Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the design of more potent and selective drug candidates.

In Silico Screening: Large virtual libraries of this compound derivatives can be screened in silico to identify compounds with desirable properties, such as improved reactivity or biological activity, before committing to their synthesis.

Computational studies on related nicotinic acid derivatives have been used to investigate their structure, stability, and reactivity, demonstrating the utility of these methods for understanding and predicting the chemical behavior of this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.